molecular formula C9H11ClO B2716824 2-Chloro-4-ethyl-1-methoxybenzene CAS No. 1369850-65-6

2-Chloro-4-ethyl-1-methoxybenzene

Cat. No.: B2716824
CAS No.: 1369850-65-6
M. Wt: 170.64
InChI Key: PDANEMKPCQPBOO-UHFFFAOYSA-N
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Description

“2-Chloro-4-ethyl-1-methoxybenzene” is an organic compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound has a methoxy group (-OCH3), an ethyl group (-C2H5), and a chloro group (-Cl) attached to the benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methoxy group (-OCH3) at the 1-position, an ethyl group (-C2H5) at the 4-position, and a chloro group (-Cl) at the 2-position . The numbering of the positions is according to the IUPAC nomenclature .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Mechanism of Action

The mechanism of action for the reactions of “2-Chloro-4-ethyl-1-methoxybenzene” involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is characterized by the influence of the methoxy group, which renders the ring more electron-rich .

Future Directions

The future directions for the study and application of “2-Chloro-4-ethyl-1-methoxybenzene” could involve further exploration of its reactivity and potential uses in organic synthesis . Additionally, more research could be conducted to fully understand its safety and environmental impact.

Properties

IUPAC Name

2-chloro-4-ethyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDANEMKPCQPBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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